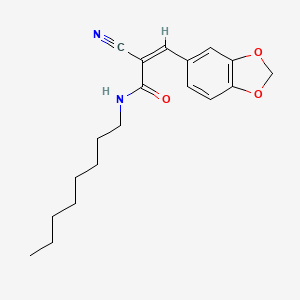

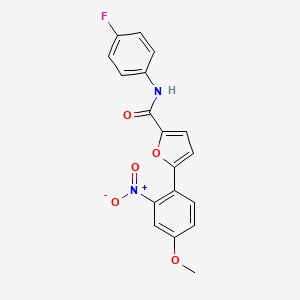

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide, also known as BDDAP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. BDDAP belongs to the class of propenamides and has a molecular weight of 365.48 g/mol.

Scientific Research Applications

Catalytic Activity and Asymmetric Synthesis

One significant area of application for compounds similar to "(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide" involves their use in catalytic processes, particularly in asymmetric synthesis. For instance, research on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups has demonstrated their effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, such as dehydroamino acid derivatives and enamides. These ligands have shown excellent enantioselectivities and high catalytic activities, making them valuable for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Synthesis of Ordered Polyamides

Another research application is in the synthesis of ordered polyamides through direct polycondensation. Studies have successfully prepared ordered (-aadcbbcd-) polyamides by polycondensation of symmetric monomers with nonsymmetric monomers, utilizing activating agents. This process yields ordered polyamide with inherent viscosities indicating high molecular order and potential applications in material science (Ueda & Sugiyama, 1994).

Development of Unsaturated Polyamides

Research has also explored the synthesis of polyamides based on bio-based unsaturated monomers like Z-octadec-9-enedioic acid. These studies have led to the creation of semi-crystalline polymers with high molar mass and flexibility at room temperature, highlighting their potential in creating new materials with desired thermal and mechanical properties (Pardal et al., 2008).

Highly Enantioselective Hydrogenation of Exocyclic Enamides

Research on the highly enantioselective hydrogenation of exocyclic enamides has demonstrated the potential for creating compounds with specific optical activity. Using Rh/(R,R)-Me-Duphos complexes as the catalytic system, researchers achieved up to 98.6% ee, providing a method for the synthesis of compounds with significant potential in pharmaceutical applications (Zhou et al., 2005).

properties

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-3-4-5-6-7-10-21-19(22)16(13-20)11-15-8-9-17-18(12-15)24-14-23-17/h8-9,11-12H,2-7,10,14H2,1H3,(H,21,22)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUWDOUSLKYVAZ-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-octylprop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2994114.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)

![7-methyl-N-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2994116.png)

![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)